
(2-chloro-4-fluorophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chloro-4-fluorophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16ClFN4O and its molecular weight is 334.78. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-4-fluorophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-4-fluorophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Drug Development
- The compound has been involved in the synthesis of novel structures with potential therapeutic applications. For example, a study developed a dipolar cycloaddition reaction to access novel P2X7 antagonists that contain challenging chiral centers. These compounds, including similar structures to the one , demonstrated robust P2X7 receptor occupancy at low doses in rats, highlighting their potential in treating mood disorders (Chrovian et al., 2018).
Structural and Theoretical Studies
- Another research focused on the synthesis and structural characterization of isostructural compounds with similar chemical frameworks. The study provided insights into the molecular conformation and planarity of the compounds, which is essential for understanding their interaction with biological targets (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
- Furthermore, theoretical and experimental studies have been conducted on similar compounds to understand their molecular structure and reactivity. For instance, a catalyst- and solvent-free synthesis approach was explored for related compounds, providing valuable information on their stability and reactivity profiles (Moreno-Fuquen et al., 2019).
Antitubercular and Antimicrobial Activities
- Some derivatives of the compound have been synthesized and tested for their antitubercular activities, showing promising results against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing new antitubercular agents (Bisht et al., 2010).
- Additionally, compounds with similar chemical structures have been evaluated for their antimicrobial activities, offering a new avenue for the development of antibacterial and antifungal agents (Nagamani et al., 2018).
作用機序
Mode of Action
Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, enzymatic reactions, and cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain unknown. Its molecular structure suggests that it may be well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target information. Based on its structure, it may have potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, a neutral pH and physiological temperature may optimize its activity. Additionally, the presence of other molecules could either enhance or inhibit its action .
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O/c17-14-7-11(18)3-4-13(14)16(23)21-6-5-12(8-21)22-9-15(19-20-22)10-1-2-10/h3-4,7,9-10,12H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEOYQIUQRQQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloro-4-fluorophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


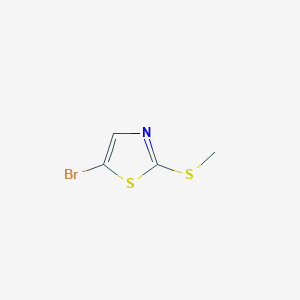
![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012954.png)
![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)
![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)
![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)
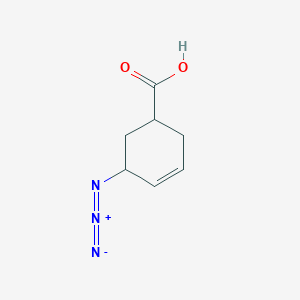
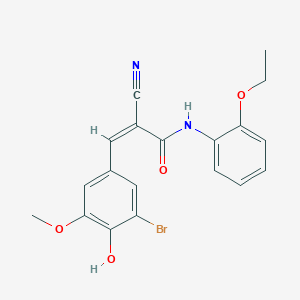
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3012965.png)
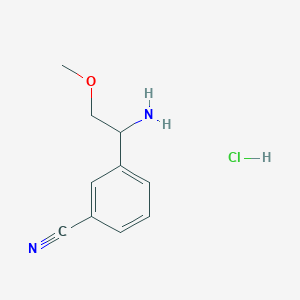

![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3012970.png)
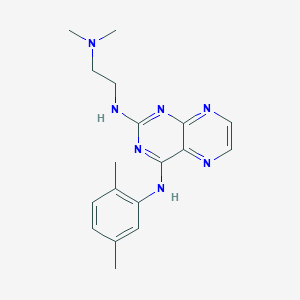
![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)